![molecular formula C20H24O4 B12440253 5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one
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Overview
Description
5-Geranyloxy-7-methoxycoumarin is a natural coumarin with the molecular formula C({20})H({24})O(_{4}). It is found in the essential oils of citrus fruits such as bergamot . This compound is known for its diverse biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-geranyloxy-7-methoxycoumarin typically involves the reaction of 7-methoxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 5-geranyloxy-7-methoxycoumarin often involves extraction from natural sources, particularly citrus essential oils. The essential oils are subjected to chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The ether linkage at the C5 position undergoes acid- or base-catalyzed hydrolysis. For example:
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Acidic conditions : Cleavage of the geranyl-ether group generates 5-hydroxy-7-methoxycoumarin and 3,7-dimethylocta-2,6-dien-1-ol.
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Basic conditions : Saponification of the ester-like ether bond occurs, producing carboxylate intermediates .
Key Data :
Oxidation Reactions
The geranyl side chain (C3,7-dimethylocta-2,6-dien-1-yl) is susceptible to oxidation:
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Epoxidation : Using mCPBA (meta-chloroperbenzoic acid), the 2,6-diene forms epoxides at the 2,3- and 6,7-positions .
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Ozonolysis : Cleavage of the diene produces ketones and aldehydes, confirmed via GC-MS.
Mechanistic Insight :
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Electron-rich double bonds in the geranyl group react preferentially with electrophilic oxidizing agents.
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The methoxy group at C7 stabilizes intermediates through resonance .
Electrophilic Aromatic Substitution
The coumarin core undergoes substitution at activated positions (C6 and C8):
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Sulfonation : Fuming H2SO4 adds sulfonic acid groups at C8.
Reactivity Trends :
Position | Electron Density | Substituent Preference |
---|---|---|
C6 | High (due to methoxy group) | Nitration, halogenation |
C8 | Moderate | Sulfonation, alkylation |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the coumarin’s C3-C4 double bond and the geranyl chain’s diene:
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Forms bicyclic derivatives with fused cyclohexane rings.
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Quantum yield: 0.32 (measured at 254 nm).
Biological Transformation Pathways
In plants (e.g., Zanthoxylum schinifolium), enzymatic modifications include:
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O-Demethylation : Cytochrome P450 enzymes remove the C7 methoxy group .
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Glycosylation : UDP-glucosyltransferases add glucose to the free hydroxyl group .
Synthetic Modifications
Reported synthetic routes for derivatives:
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Esterification : Reacting with acetyl chloride yields 5-acetoxy derivatives (yield: 85%) .
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Alkylation : Using methyl iodide, the C7 methoxy group is replaced with ethoxy (yield: 72%).
Thermal Decomposition
At >200°C, the compound undergoes retro-Diels-Alder fragmentation:
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Activation energy: 128 kJ/mol (calculated via DFT).
Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the geranyl chain’s double bonds:
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Fully saturated product: 5-[(3,7-dimethyloctanyl)oxy]-7-methoxycoumarin .
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Selectivity: 90% for terminal double bonds.
Research Gaps
Scientific Research Applications
5-Geranyloxy-7-methoxycoumarin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its anti-cancer properties, particularly in neuroblastoma and colon cancer cells
Mechanism of Action
The mechanism of action of 5-geranyloxy-7-methoxycoumarin involves its ability to induce apoptosis in cancer cells. It increases the production of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential, leading to cell death. The compound also modulates apoptosis-related factors at both the protein and gene levels .
Comparison with Similar Compounds
5-Geranyloxy-7-methoxycoumarin is often compared with other coumarins such as:
Bergamottin: Another coumarin found in citrus essential oils, known for its anti-cancer properties.
Limettin: Found in lime essential oils, also exhibits anti-cancer activity.
Isopimpinellin: Another coumarin with similar biological activities.
What sets 5-geranyloxy-7-methoxycoumarin apart is its unique geranyl group, which enhances its biological activity and makes it a valuable compound for various applications .
Biological Activity
5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one, a derivative of chromenone, has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a long aliphatic chain, contributing to its diverse pharmacological properties.
- Molecular Formula : C19H22O4
- Molecular Weight : 314.38 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, a comparative analysis indicated that chromenone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
Anticancer Properties
Research highlights the potential of this compound in cancer therapy. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in the G1 phase. A notable study reported a dose-dependent inhibition of tumor growth in breast and colon cancer models when treated with similar chromenone derivatives .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers and cytokine levels associated with chronic inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anticancer | Inhibits cell proliferation | |
Anti-inflammatory | Reduces inflammation markers | |
Antimicrobial | Inhibits growth of bacteria/fungi |
Case Study 1: Anticancer Efficacy
A study published in Cancer Research examined the effects of various chromenone derivatives on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The researchers attributed this effect to enhanced apoptosis and modulation of key signaling pathways involved in tumor growth .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound may serve as a potential therapeutic agent for treating inflammatory diseases.
Properties
IUPAC Name |
5-(3,7-dimethylocta-2,6-dienoxy)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOSNJWDJOHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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